tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-iodoazetidine-1-carboxylate with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azetidine ring.
Oxidation and Reduction Reactions:
Cycloaddition Reactions: The azetidine ring can undergo cycloaddition reactions with dipolarophiles to form spirocycles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.
Cycloaddition: Reagents such as dipolarophiles and catalysts like palladium or copper may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cycloaddition reactions can yield various spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of spirocyclic compounds, which are important in medicinal chemistry .
Biology and Medicine: The compound’s potential applications in biology and medicine are still under investigation. its structural features suggest it could be used in the development of new pharmaceuticals, particularly those targeting the central nervous system due to the presence of the dimethylamino group.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate is not well-understood. its reactivity can be attributed to the presence of the azetidine ring and the dimethylamino group. These functional groups can interact with various molecular targets, potentially leading to biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
- tert-Butyl 3-((2-(dimethylamino)ethyl)amino)azetidine-1-carboxylate
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-((6-aminopyridin-3-yl)piperazine-1-carboxylate)
Comparison: this compound is unique due to the presence of both the azetidine ring and the dimethylamino group. This combination of functional groups provides distinct reactivity and potential biological activity compared to other similar compounds. For example, tert-Butyl 3-oxoazetidine-1-carboxylate lacks the dimethylamino group, which may result in different reactivity and applications .
Properties
CAS No. |
887581-43-3 |
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Molecular Formula |
C12H25N3O2 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)13-6-7-14(4)5/h10,13H,6-9H2,1-5H3 |
InChI Key |
UOYANQXTSKHUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NCCN(C)C |
Origin of Product |
United States |
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